molecular formula C16H19NO2 B13724078 Methyl 3-(4-Butylphenyl)-1H-pyrrole-2-carboxylate

Methyl 3-(4-Butylphenyl)-1H-pyrrole-2-carboxylate

Katalognummer: B13724078
Molekulargewicht: 257.33 g/mol
InChI-Schlüssel: XHAMQKWLNIVNJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(4-Butylphenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by a pyrrole ring substituted with a butylphenyl group and a methyl ester group. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-Butylphenyl)-1H-pyrrole-2-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 4-butylbenzaldehyde with an appropriate pyrrole precursor under acidic or basic conditions. The reaction typically proceeds through a condensation reaction followed by cyclization to form the pyrrole ring. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(4-Butylphenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyrrole oxides and carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or aminated pyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(4-Butylphenyl)-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of Methyl 3-(4-Butylphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3-(4-Phenyl)-1H-pyrrole-2-carboxylate: Lacks the butyl group, leading to different chemical and biological properties.

    Ethyl 3-(4-Butylphenyl)-1H-pyrrole-2-carboxylate: Contains an ethyl ester group instead of a methyl ester, affecting its reactivity and applications.

Uniqueness

Methyl 3-(4-Butylphenyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the butylphenyl group, which imparts specific steric and electronic properties

Eigenschaften

Molekularformel

C16H19NO2

Molekulargewicht

257.33 g/mol

IUPAC-Name

methyl 3-(4-butylphenyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C16H19NO2/c1-3-4-5-12-6-8-13(9-7-12)14-10-11-17-15(14)16(18)19-2/h6-11,17H,3-5H2,1-2H3

InChI-Schlüssel

XHAMQKWLNIVNJX-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=CC=C(C=C1)C2=C(NC=C2)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.